[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate
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Overview
Description
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose typically involves the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The process includes the following steps:
Starting Material: 3-chloro-3-deoxy-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 1, 2, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and pyridine.
Purification: Industrial purification techniques such as column chromatography or crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles.
Deacetylation: The acetyl groups can be removed under basic conditions to yield 3-chloro-3-deoxy-D-glucopyranose.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Deacetylation: Sodium methoxide in methanol is commonly used for deacetylation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3-chloro-3-deoxy-D-glucopyranose can be obtained.
Deacetylation Product: The primary product is 3-chloro-3-deoxy-D-glucopyranose.
Scientific Research Applications
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates.
Enzymology: Studying the enzymatic formation and degradation of glycans.
Protein-Glycan Recognition: Investigating the interactions between proteins and glycans.
Biological Systems: Understanding the role of glycans in various biological processes.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose involves its role as a substrate or inhibitor in enzymatic
Properties
Molecular Formula |
C14H19ClO9 |
---|---|
Molecular Weight |
366.75 g/mol |
IUPAC Name |
(3,5,6-triacetyloxy-4-chlorooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
InChI Key |
PVHZACAHYMQZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Origin of Product |
United States |
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